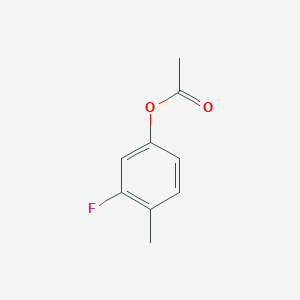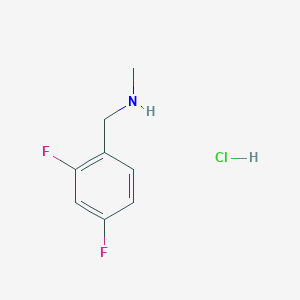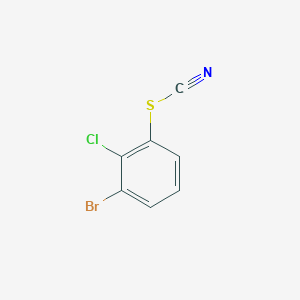
N-Boc-tubulysis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butoxycarbonyl-tubulysis, commonly referred to as N-Boc-tubulysis, is a compound used in organic synthesis, particularly for the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its ease of removal. This compound is significant in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-tubulysis typically involves the reaction of tubulysis with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and selectivity. Common bases used include sodium hydroxide, potassium carbonate, and triethylamine.
Reaction with Di-tert-butyl Dicarbonate:
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, allows for continuous deprotection of N-Boc groups, facilitating large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-tubulysis undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group to regenerate the free amine.
Substitution: Reactions where the Boc-protected amine participates in nucleophilic substitution.
Oxidation and Reduction: Though less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: Free amine (tubulysis).
Substitution: Substituted derivatives of this compound.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
Aplicaciones Científicas De Investigación
N-Boc-tubulysis has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Facilitates the study of amino group functionalities in peptides and proteins.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in large-scale production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Boc-tubulysis primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine is regenerated, allowing for further chemical transformations.
Molecular Targets and Pathways
Protection: The Boc group forms a stable carbamate linkage with the amino group.
Deprotection: Acidic or basic conditions cleave the carbamate linkage, releasing the free amine.
Comparación Con Compuestos Similares
N-Boc-tubulysis is compared with other amino-protecting groups such as:
N-tert-Butoxycarbonyl (Boc): Similar stability and ease of removal.
N-Formyl: Less stable under basic conditions.
N-Acetyl: Requires harsher conditions for removal.
Uniqueness
This compound is unique due to its balance of stability and ease of removal, making it highly versatile in organic synthesis. Its compatibility with various reaction conditions and reagents further enhances its utility.
List of Similar Compounds
- N-tert-Butoxycarbonyl (Boc)
- N-Formyl
- N-Acetyl
- N-Benzyloxycarbonyl (Cbz)
- N-Phthaloyl
Propiedades
IUPAC Name |
methyl (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N4O8S/c1-12-23(4)31(40-36(46)49-37(7,8)9)34(44)41(10)29(22(2)3)20-30(48-25(6)42)33-39-28(21-50-33)32(43)38-27(18-24(5)35(45)47-11)19-26-16-14-13-15-17-26/h13-17,21-24,27,29-31H,12,18-20H2,1-11H3,(H,38,43)(H,40,46)/t23-,24-,27+,29+,30+,31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKZAVNFMNDPKI-CLCYSURZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)OC)OC(=O)C)C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)OC)OC(=O)C)C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8027811.png)
![3-(4-Fluoro-phenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8027816.png)
![Imidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B8027826.png)

![2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B8027844.png)




![2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride](/img/structure/B8027884.png)

![(S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B8027898.png)


